Azepan-1-yl-(5-nitrofuran-2-yl)methanone

Description

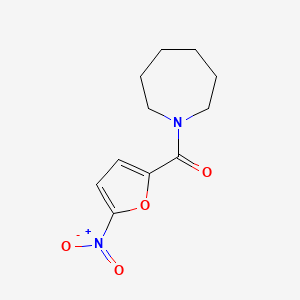

Azepan-1-yl-(5-nitrofuran-2-yl)methanone (CAS: 725244-85-9) is a methanone derivative featuring a seven-membered azepane ring linked to a 5-nitrofuran moiety via a ketone group. Its molecular formula is C₁₁H₁₄N₂O₄, with a molecular weight of 238.24 g/mol . The compound is characterized by a polar nitro group on the furan ring, which influences its electronic properties and solubility. Limited toxicity data are available, but precautionary measures (e.g., avoiding inhalation) are recommended due to insufficient toxicological studies .

Properties

IUPAC Name |

azepan-1-yl-(5-nitrofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c14-11(12-7-3-1-2-4-8-12)9-5-6-10(17-9)13(15)16/h5-6H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBAPNSGBMBYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901210615 | |

| Record name | (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85199113 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

725244-85-9 | |

| Record name | (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725244-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-(5-nitrofuran-2-yl)methanone typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Attachment of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where the furan derivative reacts with an azepane derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-(5-nitrofuran-2-yl)methanone undergoes several types of chemical reactions:

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Halogenated derivatives: Formed by electrophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Significance

Azepane-based compounds, including azepan-1-yl-(5-nitrofuran-2-yl)methanone, have been shown to exhibit a variety of pharmacological properties. They are structurally diverse and have been explored for their roles in treating various diseases, including:

- Anticancer Agents : Azepane derivatives have been linked to anti-cancer activities, with several studies highlighting their effectiveness against different cancer cell lines.

- Antimicrobial Activity : The nitrofuran component is particularly notable for its antibacterial properties, especially against multidrug-resistant pathogens.

Table 1: Summary of Pharmacological Activities of Azepane Derivatives

| Activity Type | Example Compounds | Notable Findings |

|---|---|---|

| Anticancer | Azepan derivatives | Inhibition of cancer cell proliferation |

| Antimicrobial | Nitrofurans (e.g., nitrofurantoin) | Effective against ESKAPE pathogens |

| Neuroprotective | Azepane-based motifs | Potential in Alzheimer's disease treatment |

Antimicrobial Applications

The incorporation of the 5-nitrofuran moiety has been particularly effective in enhancing the antimicrobial properties of azepane derivatives. A study demonstrated that compounds derived from this structure showed significant activity against the ESKAPE panel of pathogens, which includes notorious multi-drug resistant bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.

Case Study: Activity Against ESKAPE Pathogens

In a recent investigation, a series of compounds featuring the 5-nitrofuran tag were synthesized and tested for their antibacterial efficacy. The lead compound exhibited superior activity compared to traditional antibiotics like nitrofurantoin.

- Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

Table 2: Antibacterial Activity Against ESKAPE Pathogens

| Compound ID | Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 13g | S. aureus | 8 | 20 |

| 13g | K. pneumoniae | 4 | 25 |

| Control | Nitrofurantoin | 16 | 15 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on azepane derivatives have provided insights into how modifications can enhance their biological activity. For instance, variations in substituents on the azepane ring or changes to the nitrofuran group can significantly affect the potency and selectivity of these compounds.

Key Findings from SAR Studies:

- Substituent Variability : Different alkyl or aryl groups on the azepane ring can lead to improved activity profiles.

- Nitro Group Reduction : The reduction of the nitro group in certain derivatives has shown promise in reducing toxicity while maintaining efficacy.

Mechanism of Action

The mechanism of action of Azepan-1-yl-(5-nitrofuran-2-yl)methanone involves the reduction of the nitro group to reactive intermediates that can damage bacterial DNA and other cellular components . The compound targets bacterial enzymes and disrupts essential metabolic pathways, leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between Azepan-1-yl-(5-nitrofuran-2-yl)methanone and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | logP | Key Features |

|---|---|---|---|---|---|---|

| This compound | 725244-85-9 | C₁₁H₁₄N₂O₄ | 238.24 | 5-Nitro (furan) | N/A | Electron-withdrawing nitro group |

| (Azepan-1-yl)(5-bromofuran-2-yl)methanone | N/A | C₁₁H₁₄BrNO₂ | 272.14 | 5-Bromo (furan) | 2.87 | Halogen substituent, higher hydrophobicity |

| Azepan-1-yl(2-chloro-5-nitrophenyl)methanone | 329939-98-2 | C₁₃H₁₅ClN₂O₃ | 282.72 | 2-Chloro, 5-nitro (phenyl) | N/A | Dual substituents, phenyl backbone |

Key Observations:

The bromo substituent in (Azepan-1-yl)(5-bromofuran-2-yl)methanone increases hydrophobicity (logP = 2.87), suggesting better lipid solubility than the nitro analog . The chloro-nitro phenyl analog combines steric hindrance (chloro) and electronic effects (nitro), which may influence its stability and interaction with biological targets .

Backbone Differences: The furan ring (5-membered, oxygen-containing) in the target compound offers greater electron richness compared to the phenyl ring in Azepan-1-yl(2-chloro-5-nitrophenyl)methanone, altering resonance and charge distribution .

Q & A

Basic Question: What synthetic routes are recommended for Azepan-1-yl-(5-nitrofuran-2-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves coupling reactions between azepane derivatives and activated 5-nitrofuran intermediates. Key parameters for optimization include:

- Catalyst Selection : Use palladium-based catalysts (e.g., Pd/C) for cross-coupling reactions, as they enhance regioselectivity and reduce side products.

- Solvent Systems : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while controlled temperature (60–80°C) prevents nitro group decomposition.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively isolates the target compound.

Refer to analogous synthesis protocols for structurally related methanones, such as those involving furan and piperazine derivatives, for reaction condition benchmarks .

Basic Question: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, confirming the azepane ring (δ 1.4–2.8 ppm for CH₂ groups) and nitrofuran moiety (δ 7.2–8.1 ppm for aromatic protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.

Cross-reference spectral data with structurally similar compounds, such as (5-nitrofuran-2-yl)methanone derivatives, to validate assignments .

Advanced Question: How do electronic properties (e.g., dipole moments) of this compound influence its reactivity in polar environments?

Methodological Answer:

The compound’s dipole moments (µg and µe) can be determined using solvatochromic shifts in UV-Vis spectra or computational methods (DFT calculations). Key insights:

- Ground-State Dipole Moment (µg) : Correlates with solubility in polar solvents (e.g., DMSO) and electrostatic interactions in biological systems.

- Excited-State Dipole Moment (µe) : Affects photostability and potential applications in optoelectronic studies.

Comparative studies on nitrofuran-containing methanones suggest that electron-withdrawing nitro groups enhance µg, increasing reactivity in nucleophilic environments .

Basic Question: What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Storage Conditions : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the nitro group.

- Light Sensitivity : Protect from UV light to avoid photodegradation; amber glass vials are recommended.

- Solvent Compatibility : Avoid halogenated solvents (e.g., chloroform) due to potential nitro group displacement reactions.

Refer to safety data sheets (SDS) for structurally analogous nitrofuran derivatives for handling protocols .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

Discrepancies often arise from variations in experimental design:

- Assay Conditions : Standardize parameters like pH, temperature, and solvent concentration (e.g., DMSO ≤0.1% in cell-based assays).

- Control Experiments : Include positive controls (e.g., known nitrofuran antibiotics) to benchmark activity.

- Metabolic Stability : Evaluate cytochrome P450 interactions to rule out false negatives/positives in in vitro studies.

Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and reference studies on nitrofuran pharmacodynamics .

Advanced Question: What computational strategies are effective for modeling the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., nitroreductases). Parameterize force fields to account for the nitro group’s electron density.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses.

- QM/MM Hybrid Models : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein dynamics).

Benchmark results against experimental data from similar 5-nitrofuran derivatives to refine predictive accuracy .

Basic Question: How can researchers mitigate hazards associated with synthesizing this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of nitro-containing vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles; avoid latex due to solvent incompatibility.

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal.

Refer to GHS-compliant SDS for azepane and nitrofuran derivatives for hazard mitigation guidelines .

Advanced Question: What strategies are recommended for analyzing the degradation products of this compound under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.

- Analytical Tools : Use LC-MS/MS to identify degradation products (e.g., reduced nitro groups to amines) and quantify stability.

- Metabolite Profiling : Incubate with liver microsomes to simulate metabolic pathways and detect reactive intermediates.

Compare degradation profiles with structurally related nitrofurans to predict toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.